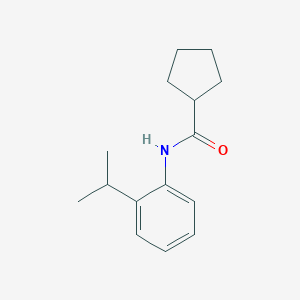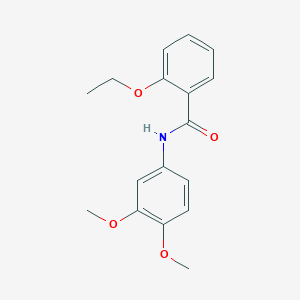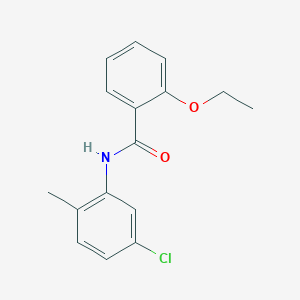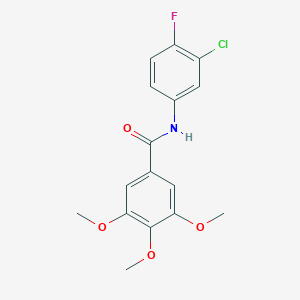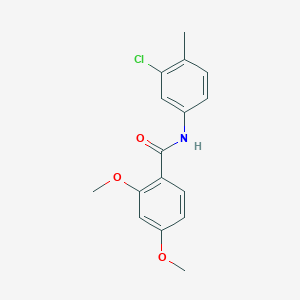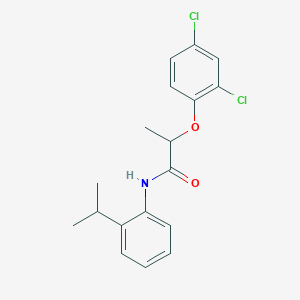![molecular formula C18H17NO6 B291731 Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate is not fully understood. However, it has been suggested that the compound may induce cell death in cancer cells by causing DNA damage and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation, and cause DNA damage. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of DNA damage and oxidative stress. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate in scientific research. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, as it has shown promising anticancer activity in vitro. Another direction is to explore its potential as a fluorescent probe for the detection of DNA damage and oxidative stress in cells. Additionally, further studies are needed to fully understand its mechanism of action and its potential physiological effects.
Méthodes De Synthèse
The synthesis of Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate involves the reaction of dimethyl isophthalate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the desired product, which can be purified using recrystallization or chromatography techniques.
Applications De Recherche Scientifique
Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate has been studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of DNA damage and oxidative stress in cells. It has also been investigated as a potential drug candidate for the treatment of cancer, as it has shown promising anticancer activity in vitro.
Propriétés
Formule moléculaire |
C18H17NO6 |
|---|---|
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
dimethyl 5-[(4-methoxybenzoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H17NO6/c1-23-15-6-4-11(5-7-15)16(20)19-14-9-12(17(21)24-2)8-13(10-14)18(22)25-3/h4-10H,1-3H3,(H,19,20) |
Clé InChI |
WVUNMOMYPPIEIP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



